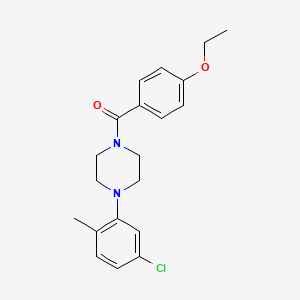
4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NBD-Cl, is a fluorescent probe that is commonly used in biochemical research. It is a highly sensitive and specific reagent that can be used to label proteins, peptides, and other biomolecules. The unique properties of NBD-Cl make it an important tool for studying the structure and function of biological molecules.
Mécanisme D'action
The mechanism of action of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the formation of a covalent bond between the probe and the target biomolecule. The fluorescent properties of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide are then used to monitor the behavior of the labeled molecule. The fluorescence of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is highly sensitive to changes in the local environment, such as pH, temperature, and polarity. This makes it an important tool for studying the structure and function of biological molecules.
Biochemical and Physiological Effects:
4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is commonly used in biochemical research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments include its high sensitivity and specificity, as well as its ability to label a wide range of biomolecules. Its limitations include its sensitivity to certain environmental factors, such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are many future directions for the use of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. Another potential application is in the development of new drugs that target specific biomolecules. Additionally, 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide could be used to study the structure and function of biological membranes, which are essential for many cellular processes. Overall, the unique properties of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide make it an important tool for studying the structure and function of biological molecules, and it is likely to continue to be an important reagent in scientific research for many years to come.
Méthodes De Synthèse
The synthesis of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-hydroxy-1-naphthaldehyde in the presence of a base. The resulting product is a yellow-green powder that is highly soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins, peptides, and other biomolecules. The fluorescence of 4-chloro-3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is highly sensitive to changes in the local environment, such as pH, temperature, and polarity. This makes it an important tool for studying the structure and function of biological molecules.
Propriétés
IUPAC Name |
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9H/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYOCKRELNXJC-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-4-chloro-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)


![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)

![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)

![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)